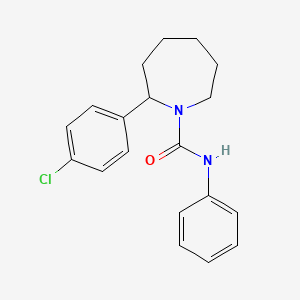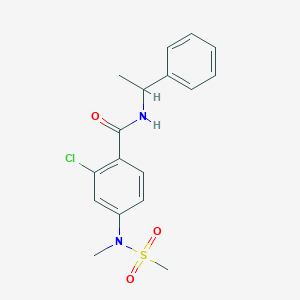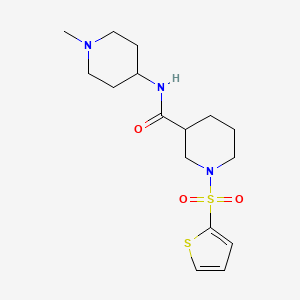![molecular formula C16H25N3O3S B4460352 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide](/img/structure/B4460352.png)
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide
Overview
Description
3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide: is a synthetic organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of a benzamide core substituted with a sulfonyl group and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution of the sulfonyl chloride with 4-methylpiperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors. The sulfonyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide: Similar structure but with different substitution patterns.
3-[(4-ethylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide: Similar core structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness:
- The specific substitution pattern of 3-[(4-methylpiperazin-1-yl)sulfonyl]-N-(2-methylpropyl)benzamide imparts unique chemical and biological properties.
- Its combination of a sulfonyl group and a piperazine ring provides a distinct profile in terms of reactivity and potential applications.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)12-17-16(20)14-5-4-6-15(11-14)23(21,22)19-9-7-18(3)8-10-19/h4-6,11,13H,7-10,12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDDCOBGOIUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460274.png)
![4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4460275.png)
![1-(ETHANESULFONYL)-N-[2-METHOXY-5-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4460282.png)
![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4460286.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide](/img/structure/B4460288.png)

![7-benzyl-5,6-dimethyl-N-1,3-thiazol-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460293.png)
![4-[2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4460301.png)

![(3,5-dimethoxybenzyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4460321.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![1-[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4460338.png)

![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
